molecular formula C7H14N2O4 B064113 ACETAMIDE,N,N-[METHYLENEBIS(OXY)]BIS[N-METHYL- CAS No. 182196-86-7

ACETAMIDE,N,N-[METHYLENEBIS(OXY)]BIS[N-METHYL-

Katalognummer: B064113
CAS-Nummer: 182196-86-7
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: WZFAUBDGVZYRGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) is an organic compound with the molecular formula C7H14N2O4. This compound is characterized by the presence of two N-methylacetamide groups connected by a methylenebis(oxy) linker. It is a versatile compound with applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) typically involves the reaction of N-methylacetamide with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions, such as temperature, pH, and the choice of catalyst, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a crosslinking agent in the preparation of biopolymers.

    Industry: The compound is used in the production of adhesives, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, including enzyme activity, protein-protein interactions, and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Methylenebisacrylamide: A crosslinking agent used in the preparation of polyacrylamide gels.

    N,N-Dimethylacetamide: A solvent used in organic synthesis and industrial applications.

    N,N’-Ethylenebis(N-methylacetamide): A compound with a similar structure but with an ethylene linker instead of a methylene linker.

Uniqueness

N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) is unique due to its specific methylenebis(oxy) linker, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

182196-86-7

Molekularformel

C7H14N2O4

Molekulargewicht

190.2 g/mol

IUPAC-Name

N-[[acetyl(methyl)amino]oxymethoxy]-N-methylacetamide

InChI

InChI=1S/C7H14N2O4/c1-6(10)8(3)12-5-13-9(4)7(2)11/h5H2,1-4H3

InChI-Schlüssel

WZFAUBDGVZYRGL-UHFFFAOYSA-N

SMILES

CC(=O)N(C)OCON(C)C(=O)C

Kanonische SMILES

CC(=O)N(C)OCON(C)C(=O)C

Synonyme

Acetamide, N,N-[methylenebis(oxy)]bis[N-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.